![molecular formula C16H15F3N4O2 B2723191 Methyl 5-ethyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 725218-18-8](/img/structure/B2723191.png)
Methyl 5-ethyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
This compound belongs to the class of organic compounds known as trifluoromethylbenzenes . It’s a part of a series of novel triazole-pyrimidine-based compounds that have been designed, synthesized, and characterized . These compounds have shown promising neuroprotective and anti-inflammatory properties .
Synthesis Analysis
The synthesis of these compounds involves a stirred solution of substituted aldehyde, ethyl acetoacetate, and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux . The compounds were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of these compounds was analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of substituted aldehyde, ethyl acetoacetate, and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux .Scientific Research Applications
Microwave-Mediated Synthesis
This compound can be synthesized using a catalyst-free, additive-free, and eco-friendly method under microwave conditions . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .
Broad Substrate Scope
The methodology for synthesizing this compound demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .
Late-Stage Functionalization
The scale-up reaction and late-stage functionalization of triazolo pyridine further demonstrate its synthetic utility .
Antibacterial Activity
Some derivatives of this compound have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . In particular, compound 2e exhibited superior antibacterial activities .
Treatment of Various Disorders
These types of compounds are utilized in the treatment of cardiovascular disorders , type 2 diabetes , and hyperproliferative disorders .
Applications in Material Sciences
These types of compounds have various applications in the material sciences fields as well .
Inhibitory Activities
It exhibits numerous activities, including acting as RORγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors .
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds holds enormous applications in medicinal and pharmaceutical chemistry . Nitrogen-containing heterocyclic compounds are found in numerous natural products exhibiting immense biological activities .
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to interact with various targets, such as atf4 and nf-kb proteins . These proteins play crucial roles in cellular processes like inflammation and stress responses.
Mode of Action
Similar compounds have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . This suggests that the compound may interact with its targets to modulate these cellular processes.
Biochemical Pathways
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been observed to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Future Directions
The future directions for these compounds could involve further exploration of their neuroprotective and anti-inflammatory properties . The study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
properties
IUPAC Name |
methyl 5-ethyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O2/c1-3-11-12(14(24)25-2)13(23-15(22-11)20-8-21-23)9-4-6-10(7-5-9)16(17,18)19/h4-8,13H,3H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAYCDJKSAQRLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)C(F)(F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-ethyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
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